Rhodium(II) formamidinate Rhodium(II) formamidinate
Brand Name: Vulcanchem
CAS No.: 105164-41-8
VCID: VC20806174
InChI: InChI=1S/2C15H15N2.2C2HF3O2.2H2O.2Rh/c2*1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15;2*3-2(4,5)1(6)7;;;;/h2*3-11H,1-2H3;2*(H,6,7);2*1H2;;/q2*-1;;;;;2*+2/p-2
SMILES: CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2]
Molecular Formula: C34H34F6N4O6Rh2
Molecular Weight: 914.5 g/mol

Rhodium(II) formamidinate

CAS No.: 105164-41-8

Cat. No.: VC20806174

Molecular Formula: C34H34F6N4O6Rh2

Molecular Weight: 914.5 g/mol

* For research use only. Not for human or veterinary use.

Rhodium(II) formamidinate - 105164-41-8

Specification

CAS No. 105164-41-8
Molecular Formula C34H34F6N4O6Rh2
Molecular Weight 914.5 g/mol
IUPAC Name (4-methylphenyl)-[(4-methylphenyl)iminomethyl]azanide;rhodium(2+);2,2,2-trifluoroacetate;dihydrate
Standard InChI InChI=1S/2C15H15N2.2C2HF3O2.2H2O.2Rh/c2*1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15;2*3-2(4,5)1(6)7;;;;/h2*3-11H,1-2H3;2*(H,6,7);2*1H2;;/q2*-1;;;;;2*+2/p-2
Standard InChI Key MEAYMXOPHWUSCH-UHFFFAOYSA-L
Isomeric SMILES CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2]
SMILES CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2]
Canonical SMILES CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.CC1=CC=C(C=C1)[N-]C=NC2=CC=C(C=C2)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.O.[Rh+2].[Rh+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator